molecular formula C7H4N2O B1445516 3-Formylisonicotinonitrile CAS No. 1211582-43-2

3-Formylisonicotinonitrile

Cat. No.: B1445516
CAS No.: 1211582-43-2
M. Wt: 132.12 g/mol
InChI Key: CJMFLFIULOXWON-UHFFFAOYSA-N
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Description

3-Formylisonicotinonitrile is an organic compound with the molecular formula C7H4N2O It is a derivative of isonicotinonitrile, characterized by the presence of a formyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formylisonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of isonicotinonitrile with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride, is a typical method for introducing the formyl group into the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are meticulously controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Formylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Carboxyisonicotinonitrile.

    Reduction: 3-Aminoisonicotinonitrile.

    Substitution: Depending on the nucleophile, various substituted derivatives of isonicotinonitrile.

Scientific Research Applications

3-Formylisonicotinonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Formylisonicotinonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical responses. The formyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Isonicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Carboxyisonicotinonitrile: Contains a carboxyl group instead of a formyl group, leading to different chemical properties and reactivity.

    3-Aminoisonicotinonitrile:

Uniqueness: 3-Formylisonicotinonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis

Properties

IUPAC Name

3-formylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMFLFIULOXWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743169
Record name 3-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-43-2
Record name 3-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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